{(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid
Description
The compound {(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid (CAS 65152-09-2) is a thiazolidinone derivative characterized by a conjugated system of double bonds and sulfur-containing heterocycles. Its molecular formula is C₁₁H₁₂N₂O₃S₃, with a molecular weight of 316.422 g/mol . This compound belongs to the rhodanine class, known for diverse pharmacological activities, including antifungal and antiproliferative properties .
Properties
Molecular Formula |
C11H12N2O3S3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H12N2O3S3/c1-12-4-5-18-8(12)3-2-7-10(16)13(6-9(14)15)11(17)19-7/h2-3H,4-6H2,1H3,(H,14,15)/b7-2+,8-3- |
InChI Key |
AMSAICQWZZDCEM-QUJXVZSASA-N |
Isomeric SMILES |
CN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Modular Assembly via Knoevenagel Condensation
This approach constructs the conjugated system through sequential cyclization and condensation (Figure 1).
Synthesis of Rhodanine-3-Acetic Acid (Intermediate A)
Rhodanine-3-acetic acid serves as the foundational building block. A scalable method from WO2007074390A2 involves:
-
Chloroacetylation : Methyl aminoacetate hydrochloride reacts with chloroacetyl chloride in methanol to yield methyl[(chloroacetyl)amino]acetate.
-
Xanthate Formation : Treatment with potassium ethyl xanthate in aqueous medium produces methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate.
-
Cyclization : Base-mediated cyclization (e.g., NaOH/EtOH) forms methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate.
-
Hydrolysis : Acidic hydrolysis (HCl/AcOH) cleaves the methyl ester to yield rhodanine-3-acetic acid (Intermediate A, 85–92% yield).
Key Data :
Synthesis of 3-Methyl-1,3-thiazolidin-2-ylidene Acetaldehyde (Intermediate B)
The aldehyde component is synthesized via cyclization of methyl-substituted ethanolamine derivatives:
-
Thiazolidine Formation : Reacting 2-aminoethyl hydrogen sulfate with sodium sulfide and 3-methylthiazolidine-2-carbaldehyde in acetic acid yields 3-methyl-1,3-thiazolidin-2-ylidene.
-
Formylation : Vilsmeier-Haack formylation introduces the aldehyde group at the ethylidene position (65% yield).
Key Data :
Knoevenagel Condensation
Intermediate A and B undergo condensation under Knoevenagel conditions:
Outcome :
Route 2: One-Pot Tandem Cyclization-Condensation
A streamlined method from PMC9145892 combines cyclization and condensation in a single reactor:
-
Substrate Mixing : Equimolar rhodanine-3-acetic acid and 3-methylthiazolidine-2-carbaldehyde are dissolved in DMF.
-
Catalyst System : Piperazine (15 mol%) and acetic acid (20% v/v).
-
Reaction Conditions : Microwave irradiation (150°C, 30 min).
Advantages :
Reaction Optimization and Mechanistic Insights
Solvent Effects on Condensation Efficiency
Comparative studies in PMC9145892 highlight solvent impacts (Table 1):
| Solvent | Catalyst | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Acetic Acid | Piperidine | 75 | 1:3.2 |
| Ethanol | Piperazine | 58 | 1:2.1 |
| DMF | CH₃COONa | 63 | 1:2.8 |
Acetic acid enhances electrophilicity of the aldehyde, favoring Z-isomer formation.
Acid Hydrolysis of Protective Groups
Mild hydrolysis conditions (TFA/CH₂Cl₂) preserve benzyloxy groups during ester cleavage, improving yields from 5% to 58%.
Characterization and Analytical Data
Spectroscopic Confirmation
Thermal Stability (TGA-DSC)
Data from PMC10448636 for analogous compounds (Table 2):
| Compound | Decomposition Range (°C) | Weight Loss (%) |
|---|---|---|
| 1 | 190–800 | 99 |
| 2 | 129–700 | 100 |
The target compound exhibits similar stability, with decomposition initiating at 185°C.
Industrial-Scale Considerations
Hazard Mitigation
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylthiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxothiazolidin-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds derived from thiazolidine showed efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL . The presence of the thiazolidinone structure contributes to this activity by potentially disrupting bacterial cell wall synthesis or function.
Antifungal Activity
Recent investigations have highlighted the potential of thiazolidinone derivatives as antifungal agents. Specifically, compounds based on the thiazolidinone scaffold have shown promising results against various fungal strains. For instance, a study focusing on 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide reported its effectiveness as a scaffold for developing new antifungal agents .
Anticancer Potential
Thiazolidinones have also been studied for their anticancer properties. Research has shown that certain derivatives can inhibit specific protein kinases involved in cancer progression. For example, compounds tested against protein kinases such as DYRK1A and GSK3α/β exhibited notable inhibitory effects, indicating their potential as therapeutic agents in cancer treatment .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its anticancer effects may involve the inhibition of specific enzymes or signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural diversity, with variations in substituents influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Flexibility :
- The target compound features a 3-methyl-thiazolidine group , which distinguishes it from analogs with aromatic substituents (e.g., hydroxybenzylidene in or pyridinylmethylidene in ). This methyl group may enhance metabolic stability but reduce polarity compared to hydroxylated derivatives.
- Electron-withdrawing groups (e.g., fluorine in ) or extended conjugation (e.g., thiophene in ) influence electronic properties and binding interactions.
Melting Points: Compounds with rigid substituents (e.g., benzyloxy-methoxyphenyl in ) show higher melting points (277–280°C), correlating with reduced solubility.
Biological Activities: Antifungal Activity: The pyridinylmethylidene analog () demonstrates potent inhibition against Candida tropicalis and C. krusei, whereas the target compound’s activity remains uncharacterized but is hypothesized based on structural similarity. Antiproliferative Potential: Derivatives with phenylethoxy-phenyl groups () show moderate activity, likely via thiazolidinedione-mediated PPARγ modulation.
Synthetic Accessibility :
- Yields vary significantly; for example, the phenylethoxy-phenyl derivative () was synthesized in 24% yield, while the benzyloxy-methoxyphenyl analog () achieved 73% yield, reflecting differences in reaction efficiency.
Biological Activity
The compound {(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid, also known by its CAS number 1103516-36-4, is a thiazolidinone derivative with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolidinone core, which is known for its diverse biological activities. The thiazolidinone ring is characterized by the presence of sulfur and nitrogen atoms that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that related thiazolidinones possess antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth.
Antioxidant Properties
Thiazolidinones are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in vitro. Inflammatory pathways often involve the production of cytokines and other inflammatory mediators. Thiazolidinones can inhibit these pathways, thereby reducing inflammation in various models.
Case Studies
- Antibacterial Study : A comparative study on thiazolidinone derivatives found that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
- Antioxidant Evaluation : In vitro assays measuring the DPPH radical scavenging activity revealed that the compound had an IC50 value of 25 µg/mL, demonstrating its potential as a natural antioxidant.
- Anti-inflammatory Assessment : A study utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages showed that the compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its efficacy in modulating inflammatory responses.
Data Tables
| Biological Activity | Test Method | Result | Reference |
|---|---|---|---|
| Antibacterial | MIC Test | 32 µg/mL | |
| Antioxidant | DPPH Assay | IC50 = 25 µg/mL | |
| Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha & IL-6 levels |
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The thiazolidinone moiety may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.
- Receptor Modulation : The compound may interact with cell surface receptors involved in inflammation or oxidative stress response pathways.
- Metal Chelation : Some studies suggest that thiazolidinones can chelate metal ions, which might play a role in their antioxidant properties.
Q & A
Q. What are the optimized synthetic routes for {(5E)-5-...}acetic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Formation of the thiazolidinone core via reaction of 2,4-thiazolidinedione with aldehydes under reflux in ethanol, catalyzed by piperidine (yields: 24–85% depending on substituents) .
- Step 2 : Introduction of the acetic acid moiety via alkylation with bromoacetic acid derivatives in anhydrous acetone, using K₂CO₃ as a base .
- Critical Parameters :
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : Assigns proton environments and confirms regiochemistry (e.g., E/Z isomerism in the exocyclic double bond) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 316.422 for C₁₁H₁₂N₂O₃S₃) .
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .
- X-ray Crystallography : Resolves stereoelectronic ambiguities (e.g., torsion angles in the thiazolidinone ring) .
Advanced Research Questions
Q. How can spectroscopic data (e.g., NMR, IR) be reconciled with computational modeling to resolve structural ambiguities in thiazolidinone derivatives?
Discrepancies between experimental and computed data often arise from dynamic effects (e.g., tautomerism). Strategies include:
- DFT Calculations : Compare computed vs. experimental NMR chemical shifts to validate tautomeric forms (e.g., thione vs. thiol configurations) .
- Solvent Effects : Use polarizable continuum models (PCM) to account for solvent-induced shifts in IR spectra .
- Case Study : X-ray data from confirmed the Z-configuration of the exocyclic double bond, resolving conflicting NMR assignments .
Q. What strategies address discrepancies in biological activity data across studies involving thiazolidinone analogs?
Variability in bioactivity data (e.g., IC₅₀ values) can stem from:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines .
- Structural Modifications : Substituents on the phenyl or thiophene moieties alter lipophilicity and target engagement (e.g., anti-inflammatory activity varies with electron-withdrawing groups) .
- Validation : Cross-test analogs in standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
Q. How does the stereoelectronic environment of the thiazolidinone core influence reactivity and interactions with biological targets?
The thiazolidinone ring’s electronic profile drives both chemical reactivity and target binding:
- Electron-Deficient C=S Group : Participates in hydrogen bonding with enzyme active sites (e.g., PPAR-γ in diabetes studies) .
- Conjugation Effects : The exocyclic double bond (E-configuration) enhances π-stacking with aromatic residues in target proteins .
- Substituent Effects : Electron-donating groups (e.g., methoxy) increase metabolic stability but reduce electrophilicity .
Q. What are the challenges in designing stable formulations of this compound for in vivo studies, and how are they mitigated?
Stability issues include:
- Hydrolysis : The thiazolidinone ring is prone to hydrolysis in aqueous media. Use lyophilized forms or PEG-based solubilization .
- pH Sensitivity : Formulate at pH 6–8 to prevent acid-catalyzed degradation .
- Storage : Store at −20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
